molecular formula C6H13NO B146632 N,N-Diethylacetamide CAS No. 685-91-6

N,N-Diethylacetamide

Cat. No.: B146632
CAS No.: 685-91-6
M. Wt: 115.17 g/mol
InChI Key: AJFDBNQQDYLMJN-UHFFFAOYSA-N
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Description

N,N-Diethylacetamide, also known as acetic acid diethylamide, is an organic compound with the molecular formula CH₃CON(C₂H₅)₂. It is a colorless liquid with a faint amine-like odor. This compound is primarily used as a solvent in various chemical reactions and industrial processes due to its ability to dissolve a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylacetamide can be synthesized through several methods:

    Acetic Acid Method: This involves the reaction of acetic acid with diethylamine. The reaction is exothermic and typically carried out at elevated temperatures.

    Acetic Anhydride Method: In this method, acetic anhydride reacts with diethylamine. The reaction is controlled at specific temperatures to ensure complete acylation.

Industrial Production Methods: Industrial production of this compound often involves continuous processes to ensure high yield and purity. The acetic acid method is commonly used in industrial settings due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

N,N-Diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N,N-Diethylacetamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific solvent properties and its ability to participate in a wide range of chemical reactions. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it suitable for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-diethylacetamide
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InChI

InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFDBNQQDYLMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
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DSSTOX Substance ID

DTXSID9020459
Record name N,N-Diethylacetamide
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Molecular Weight

115.17 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name N,N-Diethylacetamide
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Boiling Point

185.5 °C
Record name N,N-DIETHYLACETAMIDE
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Flash Point

170 °F
Record name N,N-DIETHYLACETAMIDE
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Solubility

Sol in water, alcohol; sol in all proportions in ether, acetone, benzene
Record name N,N-DIETHYLACETAMIDE
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Density

0.9130 @ 17 °C
Record name N,N-DIETHYLACETAMIDE
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Vapor Pressure

0.89 [mmHg], 2 MM HG @ 35 °C
Record name N,N-Diethylacetamide
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Color/Form

Colorless liquid

CAS No.

685-91-6
Record name N,N-Diethylacetamide
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Record name Acetamide, N,N-diethyl-
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Melting Point

LESS THAN 20 °C
Record name N,N-DIETHYLACETAMIDE
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: N,N-Diethylacetamide has the molecular formula C6H13NO and a molecular weight of 115.17 g/mol.

A: [, , ] Several spectroscopic techniques have been used to characterize this compound, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic stretching vibrations of the carbonyl group (C=O) and the amide bond (C-N).* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR have been employed to elucidate the structure and study the conformational behavior of this compound. These techniques provide detailed insights into the arrangement of hydrogen and carbon atoms within the molecule.* Raman spectroscopy: Offers complementary vibrational information to IR spectroscopy.

A: [] this compound has been shown to effectively disperse both raw and purified laser-generated SWNTs. This property is attributed to favorable interactions between the solvent and the nanotubes, likely due to high polarizability and optimal geometric parameters of the solvent molecule.

A: [] Infrared spectroscopic studies revealed that the solvation behavior of poly(N,N-diethylacrylamide) in various solvents can be correlated with the solvation behavior of its monomer, this compound. This suggests that the solvent-solute interactions occur primarily at the molecular level, with hydrogen bonding playing a significant role in protic solvents.

A: [] A phosphorus ylide derived from this compound acts as a highly efficient organocatalyst for the cyanosilylation of ketones and other carbonyl compounds. This catalyst operates at remarkably low loadings (down to 0.005 mol%) and exhibits broad substrate scope, enabling the addition of trimethylsilyl cyanide (TMSCN) to various ketones, aldehydes, and imines. Mechanistic studies suggest that the phosphorane functions as a Lewis base, activating TMSCN through desilylative nucleophilic attack.

A: [] In a series of this compound-containing imidazopyridine derivatives designed as angiotensin II receptor antagonists, specific structural features were found to be crucial for high affinity and potency:* Small alkyl groups at the C-2 position of the imidazopyridine core* A (methylbiphenylyl)tetrazole moiety at the N-3 position* Substitution at the N-5 position with benzyl groups or, more favorably, acetic acid esters or acetamides

A: [] this compound has been shown to possess various pharmacodynamic properties:* CNS effects: It induces significant behavioral changes and potentiates hexobarbital-induced sleeping time in mice. * Spasmolytic activity: Exhibits nonspecific spasmolytic activity in the guinea pig isolated ileum.* Cardiovascular effects: Causes cardiovascular effects in rats, cats, and dogs, even at low doses.

A: [] this compound exhibits notable toxicity, particularly in mice, where it showed the highest toxicity among several tested drug solvents. Further research is needed to fully characterize its safety profile.

A: [, , , ] Various analytical methods are employed to investigate the complexation behavior of metal ions with calixarene derivatives functionalized with this compound groups:* UV spectroscopy: Monitors changes in absorbance to determine association constants and evaluate the complexation ability of the calixarene receptors towards different anions. * Extraction experiments: Assess the extraction efficiency and selectivity of calixarene extractants for specific metal ions from aqueous solutions. * Atomic absorption spectrometry: Quantifies the concentration of metal ions in the extracted phase, providing information about the extraction efficiency and selectivity of the calixarene ligands.

A: [] While the provided research doesn't delve deeply into the environmental impact of this compound itself, it highlights the photocatalytic degradation of a model pollutant, sulforhodamine B (SRB), using TiO2 and identifies this compound as one of the intermediate products formed during this process. This suggests that this compound can be generated as a byproduct of photocatalytic degradation processes and might require further investigation regarding its persistence and potential ecotoxicological effects in the environment.

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